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Compound of Interest

Compound Name: Lewis X tetrasaccharide

Cat. No.: B15586479 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the fucosyltransferase (FUT) enzymes responsible

for the synthesis of the Lewis X (LeX) antigen, a critical carbohydrate motif involved in

numerous biological processes, including cell adhesion, signaling, and cancer progression.

This document outlines the key enzymes, their biochemical properties, detailed experimental

protocols for their study, and their role in cellular signaling pathways, with a focus on their

potential as therapeutic targets.

Introduction to Lewis X and Fucosyltransferases
The Lewis X (LeX) antigen, also known as CD15 or SSEA-1, is a trisaccharide structure

[Galβ1-4(Fucα1-3)GlcNAc-R] found on the surface of various cells. Its synthesis is catalyzed by

a family of enzymes known as fucosyltransferases (FUTs), which transfer an L-fucose sugar

from a donor substrate, GDP-fucose, to an acceptor substrate. The expression of LeX is crucial

for processes such as leukocyte rolling during inflammation and has been implicated in cancer

metastasis and stem cell biology. The primary enzymes responsible for LeX synthesis are α1,3-

fucosyltransferases.

Key Fucosyltransferases in Lewis X Synthesis
Several fucosyltransferases can synthesize the LeX antigen, with FUT4 and FUT9 being

among the most studied for their roles in this process. Other FUTs, like FUT7, are primarily

involved in the synthesis of the related sialyl Lewis X structure.
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Feature FUT4 FUT9

Gene Name FUT4 FUT9

Chromosomal Location 11q21 6q16.1

Enzyme Family α1,3-fucosyltransferase α1,3-fucosyltransferase

Primary Function Synthesis of Lewis X Synthesis of Lewis X

Tissue Distribution Myeloid cells, brain
Embryonic stem cells, various

adult tissues

Biochemical and Kinetic Properties
The enzymatic activity of FUTs is characterized by specific kinetic parameters and substrate

preferences. Understanding these properties is essential for designing inhibitors and

developing assays.

Parameter FUT4 FUT9

Optimal pH 6.5 - 7.5 6.0 - 7.0

Acceptor Substrate
Type 2 (Galβ1-4GlcNAc)

lactosamine chains

Type 2 (Galβ1-4GlcNAc)

lactosamine chains

Donor Substrate GDP-fucose GDP-fucose

Note: Specific Km and Vmax values can vary significantly depending on the experimental

conditions, acceptor substrate used, and whether the enzyme is a recombinant or native form.

The Lewis X Synthesis Pathway
The synthesis of the Lewis X antigen is a precise enzymatic reaction. A fucosyltransferase

catalyzes the addition of a fucose residue in an α1,3 linkage to the N-acetylglucosamine

(GlcNAc) of a Type 2 lactosamine precursor.
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Caption: Enzymatic synthesis of the Lewis X antigen by α1,3-fucosyltransferases.

Experimental Protocols
Here are detailed methodologies for key experiments related to the study of

fucosyltransferases and Lewis X synthesis.

5.1. Fucosyltransferase Activity Assay (Radiometric)

This protocol measures the activity of a FUT enzyme by quantifying the incorporation of a

radiolabeled fucose from GDP-[¹⁴C]fucose into an acceptor substrate.

Materials:

Recombinant FUT enzyme

Acceptor substrate (e.g., N-acetyllactosamine)
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Donor substrate: GDP-[¹⁴C]fucose

Assay Buffer: 50 mM MES buffer, pH 6.5, containing 25 mM MnCl₂ and 0.1% Triton X-100

C18 Sep-Pak cartridges

Scintillation fluid and counter

Procedure:

Prepare the reaction mixture in a microcentrifuge tube:

5 µL of Assay Buffer (10x concentration)

5 µL of acceptor substrate (e.g., 10 mM N-acetyllactosamine)

5 µL of GDP-[¹⁴C]fucose (e.g., 0.1 µCi)

X µL of recombinant FUT enzyme solution

Add nuclease-free water to a final volume of 50 µL.

Incubate the reaction mixture at 37°C for 1-2 hours.

Stop the reaction by adding 500 µL of ice-cold water.

Apply the entire reaction mixture to a pre-wetted C18 Sep-Pak cartridge.

Wash the cartridge with 10 mL of water to remove unincorporated GDP-[¹⁴C]fucose.

Elute the radiolabeled product (LeX) with 5 mL of methanol.

Add the eluate to 10 mL of scintillation fluid.

Quantify the radioactivity using a scintillation counter. The counts are proportional to the

enzyme activity.
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Caption: Workflow for a radiometric fucosyltransferase activity assay.

5.2. Flow Cytometry for Cell Surface Lewis X Detection
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This method quantifies the expression of Lewis X on the surface of living cells.

Materials:

Cell suspension (e.g., cancer cell line, leukocytes)

Primary antibody: Anti-Lewis X antibody (e.g., clone HI98)

Secondary antibody: Fluorochrome-conjugated anti-IgM or anti-IgG antibody

FACS Buffer: PBS with 1% BSA and 0.05% sodium azide

Flow cytometer

Procedure:

Harvest cells and wash them twice with cold FACS buffer.

Resuspend the cells to a concentration of 1x10⁶ cells/mL in FACS buffer.

Aliquot 100 µL of the cell suspension into FACS tubes.

Add the anti-Lewis X primary antibody at the manufacturer's recommended dilution.

Incubate for 30-60 minutes at 4°C in the dark.

Wash the cells three times with 1 mL of cold FACS buffer, pelleting by centrifugation between

washes.

Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorochrome-conjugated

secondary antibody.

Incubate for 30 minutes at 4°C in the dark.

Wash the cells three times with 1 mL of cold FACS buffer.

Resuspend the final cell pellet in 500 µL of FACS buffer.
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Analyze the cells on a flow cytometer, gating on the live cell population. Measure the

fluorescence intensity, which corresponds to the level of Lewis X expression.

Lewis X in Cellular Signaling
Lewis X is not merely a structural component but also an active participant in cell signaling.

One of the most well-documented roles is its involvement in the Notch signaling pathway.

Fucosylation of Notch receptors by specific FUTs can modulate the binding of Notch ligands

(like Jagged and Delta), thereby influencing pathway activation.
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Caption: Modulation of Notch signaling by fucosylation and Lewis X expression.

Therapeutic Implications
The overexpression of Lewis X and the FUTs that synthesize it is associated with poor

prognosis in several cancers, including breast and colon cancer. This is often linked to

increased metastatic potential and resistance to therapy. Consequently, FUT enzymes

represent attractive targets for drug development. Inhibitors of FUT4 and FUT9 could

potentially reduce LeX expression on cancer cells, thereby decreasing their adhesive and

migratory properties and sensitizing them to conventional therapies. The development of small

molecule inhibitors or antibody-based therapies targeting these enzymes is an active area of

research.

To cite this document: BenchChem. [A Technical Guide to Fucosyltransferase Enzymes in
Lewis X Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15586479#fucosyltransferase-enzymes-in-lewis-x-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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